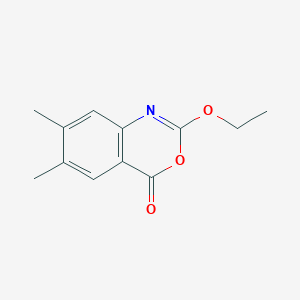
4h-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by microwave irradiation to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is efficient and yields high purity products with minimal energy consumption and simplified workup procedures .
化学反応の分析
Types of Reactions
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nitrogen nucleophiles such as ethanolamine and aromatic amines to form quinazolinone derivatives.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Forms heterocyclic compounds through cyclodehydration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. Reaction conditions often involve mild temperatures and the use of solvents like ethanol .
Major Products
Major products formed from these reactions include various quinazolinone derivatives, which have shown potential as antimicrobial agents and enzyme inhibitors .
科学的研究の応用
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: Used in the synthesis of antimicrobial and anti-inflammatory agents.
Biology: Acts as an enzyme inhibitor, particularly for proteases like human leukocyte elastase.
Agriculture: Employed as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it inactivates chymotrypsin by forming a stable complex with the enzyme, thereby inhibiting its activity . This inactivation is stoichiometric and proceeds with high rate constants .
類似化合物との比較
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but differs in the substitution pattern, leading to different reactivity and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one: Known for its high reactivity and use as an enzyme inhibitor.
Uniqueness
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of quinazolinone derivatives with potential antimicrobial activity .
生物活性
4H-3,1-Benzoxazin-4-one, 2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
The molecular formula of 4H-3,1-Benzoxazin-4-one, 2-ethoxy-6,7-dimethyl- is C12H13NO3, with a molecular weight of 219.24 g/mol. The compound features a unique substitution pattern that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
| InChI Key | GXRCXLLUOWNDRA-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of 4H-3,1-benzoxazin-4-one exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study utilizing disc diffusion methods demonstrated that various synthesized derivatives showed promising results against common pathogens, suggesting potential for therapeutic applications in treating infections .
Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit serine proteases, particularly human leukocyte elastase (HLE). HLE plays a crucial role in inflammatory processes and tissue remodeling. Inhibition studies have shown that 4H-3,1-benzoxazin-4-one can form stable complexes with HLE, effectively reducing its activity and potentially mitigating inflammation-related conditions .
Mechanism of Action:
The mechanism by which this compound inhibits HLE involves the formation of a stable enzyme-inhibitor complex. This interaction prevents the enzyme from hydrolyzing elastin and other substrates, thereby reducing tissue damage during inflammatory responses .
Hypocholesterolemic Effects
Some studies have reported hypocholesterolemic effects associated with the administration of benzoxazinone derivatives. These compounds may influence lipid metabolism pathways, although further research is needed to elucidate the exact mechanisms involved .
Study on Antimicrobial Activity
A recent study synthesized several derivatives of 4H-3,1-benzoxazin-4-one and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli). This suggests that these compounds could serve as lead compounds for developing new antimicrobial agents .
In Vivo Studies on Elastase Inhibition
In vivo studies have demonstrated the efficacy of 4H-3,1-benzoxazin-4-one in models of lung inflammation. Administration via inhalation routes showed retention in lung tissue and significant inhibition of elastase activity over time. This supports its potential use in treating pulmonary diseases characterized by excessive elastase activity .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12-13-10-6-8(3)7(2)5-9(10)11(14)16-12/h5-6H,4H2,1-3H3 |
InChIキー |
GXRCXLLUOWNDRA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C(C(=C2)C)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















